

# A Head-to-Head Safety Profile Analysis of Ensartinib Versus Other ALK TKIs

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A comprehensive review of clinical trial data reveals the safety profile of ensartinib, a potent and selective anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), in comparison to other approved ALK TKIs for the treatment of ALK-positive non-small cell lung cancer (NSCLC). This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the adverse event profiles of ensartinib and other leading ALK inhibitors, supported by experimental data from key clinical trials.

## Introduction

The development of ALK TKIs has revolutionized the treatment landscape for patients with ALK-positive NSCLC. While efficacy is a primary consideration, the safety and tolerability of these agents are critical for patient management and long-term treatment adherence. This guide benchmarks the safety profile of ensartinib against other ALK TKIs, including crizotinib, alectinib, brigatinib, ceritinib, and lorlatinib, by summarizing adverse event data from pivotal clinical trials.

## Comparative Safety Analysis

The following tables summarize the incidence of common adverse events (AEs) and grade 3/4 AEs observed in key clinical trials for various ALK TKIs. This data provides a quantitative basis for comparing the safety profiles of these agents.

## Table 1: Incidence of Common Adverse Events (All Grades, %)

Adverse Event	Ensartinib (eXalt3) [1][2][3]	Crizotinib (eXalt3) [2][3]	Alectinib (ALEX)[4] [5]	Brigatinib (ALTA-1L) [6][7][8] [9][10]	Lorlatinib (CROWN) [11][12] [13][14] [15][16]	Ceritinib (ASCEND-4)[17][18] [19][20] [21]
Gastrointestinal						
Nausea	22.4	56	-	26	-	69
Diarrhea	-	55	-	49	22.9	85
Vomiting	-	39	-	18	12.0	66
Constipation	20.3	42	-	15	17.4	-
Hepatobiliary						
ALT Increased	48.3	32	-	-	-	60
AST Increased	37.8	-	-	-	-	-
Skin and Subcutaneous Tissue						
Rash	67.8	-	-	-	-	-
Pruritus	26.6	-	-	-	-	-
Metabolism and Nutrition						
Hypercholesterolemia	-	-	-	-	81.1	-

Hypertriglyceridemia	-	-	-	-	67.2	-
General						
Edema	21.0	39	19.1	-	55.7	-
Weight Increase	-	-	-	-	30.9	-
Nervous System						
Peripheral Neuropathy	-	-	-	-	43.7	-
Cognitive Effects	-	-	-	-	27.7	-
Mood Effects	-	-	-	-	21.0	-
Musculoskeletal						
Myalgia	-	-	17.1	-	-	-
Cardiovascular						
Bradycardia	-	-	8.6	-	-	-

Note: A dash (-) indicates that the data for that specific adverse event was not prominently reported in the cited sources for that particular drug and trial. The data is compiled from different studies and direct comparison should be done with caution.

**Table 2: Incidence of Grade 3/4 Adverse Events (%)**

| Adverse Event | Ensartinib (eXalt3)[1][22] | Crizotinib (eXalt3)[1] | Alectinib (ALEX)[23] | Brigatinib (ALTA-1L)[6] | Lorlatinib (CROWN)[11][12] | Ceritinib (ASCEND-4) | |---|---|---|---|---|---|

| Hepatobiliary | | | | | ALT Increased | - | 9 | - | - | - | - | | Increased Bilirubin | Grade 4 (one patient) | - | - | - | - | - | | Skin and Subcutaneous Tissue | | | | | Rash | 11.2 | - | - | - | - | - | | Metabolism and Nutrition | | | | | Hypertriglyceridemia | - | 0 | - | - | 25 | - | | Hypercholesterolemia | - | 0 | - | - | 21 | - | | Increased CPK | Grade 4 (one patient) | - | - | 16 | - | - | | Increased Lipase | - | 5 | - | 13 | - | - | | General | | | | | Weight Gain | - | 2 | - | - | 23 | - | | Cardiovascular | | | | | Hypertension | - | 1 | - | 10 | 12 | - | | Nervous System | | | | | Hyponatremia | Grade 4 (one patient) | - | - | - | - | - |

Note: The data for Ceritinib's grade 3/4 adverse events in the ASCEND-4 trial was not readily available in a comparable format in the initial search results. The table reflects the available quantitative data from the cited sources.

## Experimental Protocols

A summary of the methodologies for the key clinical trials cited in this guide is provided below.

### eXalt3 (NCT02767804)[24][25][26]

- Study Design: A randomized, open-label, active-controlled, multicenter Phase 3 trial.[24]
- Population: 290 patients with locally advanced or metastatic ALK-positive NSCLC who had not previously received an ALK-targeted therapy.[24]
- Intervention: Patients were randomized 1:1 to receive either ensartinib (225 mg orally once daily) or crizotinib (250 mg orally twice daily).[24]
- Primary Endpoint: Progression-free survival (PFS) as evaluated by a blinded independent central review.[24]

### ALEX (NCT02075840)[5][23][27][28][29]

- Study Design: A global, randomized, open-label, Phase 3 trial.[5][25]
- Population: Treatment-naïve patients with ALK-positive NSCLC.[5]
- Intervention: Patients were randomized to receive either alectinib or crizotinib.[5]
- Primary Endpoint: Progression-free survival.[23]

## ALTA-1L (NCT02737501)

- Study Design: A randomized, open-label, multicenter Phase 3 trial.[\[6\]](#)
- Population: Patients with advanced ALK-positive NSCLC who had not previously received an ALK inhibitor.[\[6\]](#)
- Intervention: Patients were randomized to receive either brigatinib or crizotinib.[\[6\]](#)
- Primary Endpoint: Progression-free survival as assessed by a blinded independent central review.[\[6\]](#)

## CROWN (NCT03052608)[\[11\]](#)[\[13\]](#)[\[15\]](#)[\[16\]](#)[\[24\]](#)[\[30\]](#)[\[31\]](#)

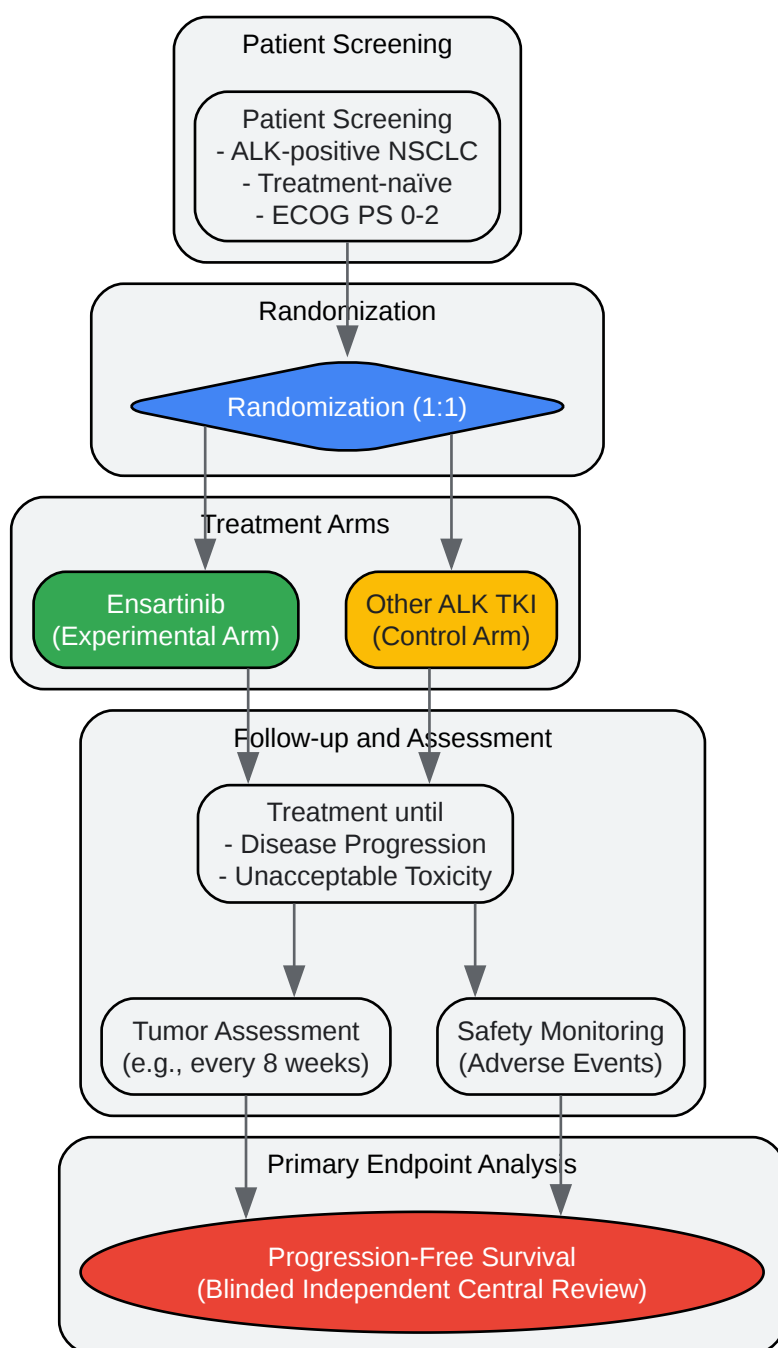
- Study Design: An ongoing, international, open-label, randomized Phase 3 trial.[\[11\]](#)[\[26\]](#)
- Population: Patients with previously untreated, advanced, ALK-positive NSCLC.[\[11\]](#)[\[26\]](#)
- Intervention: Patients were randomized 1:1 to receive either lorlatinib (100 mg once daily) or crizotinib (250 mg twice daily).[\[11\]](#)[\[26\]](#)
- Primary Endpoint: Progression-free survival by blinded independent central review.[\[11\]](#)[\[26\]](#)

## ASCEND-4 (NCT01828099)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[32\]](#)

- Study Design: A randomized, open-label, Phase 3 study.[\[17\]](#)[\[19\]](#)
- Population: Untreated patients with stage IIIB/IV ALK-rearranged non-squamous NSCLC.[\[19\]](#)
- Intervention: Patients were randomized to receive either ceritinib (750 mg/day) or platinum-based chemotherapy.[\[17\]](#)[\[19\]](#)
- Primary Endpoint: Blinded independent review committee assessed progression-free survival.[\[17\]](#)[\[19\]](#)

## Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for a typical Phase 3 clinical trial comparing two ALK TKIs, based on the designs of the trials cited.

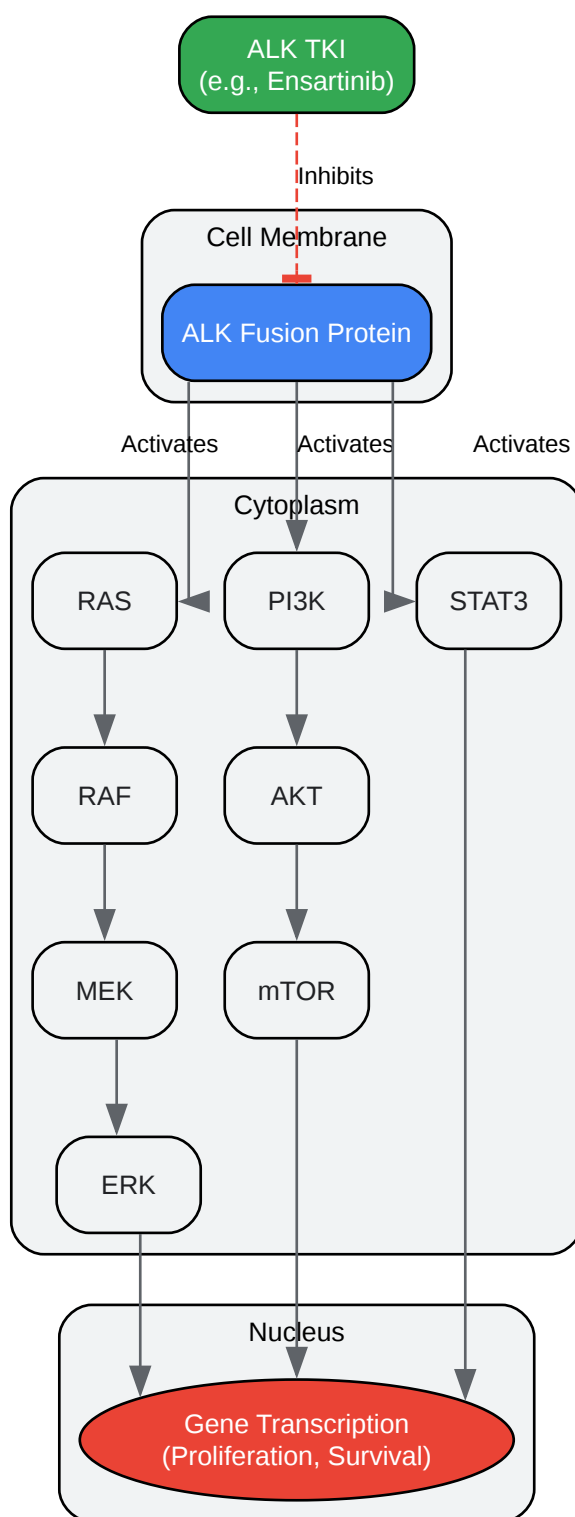


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Caption: Generalized Phase 3 ALK TKI Clinical Trial Workflow.

## Signaling Pathway Inhibition by ALK TKIs

The diagram below depicts the simplified signaling pathway targeted by ALK TKIs. The aberrant ALK fusion protein constitutively activates downstream pathways, leading to cell proliferation and survival. ALK TKIs inhibit the kinase activity of the ALK fusion protein, thereby blocking these oncogenic signals.





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Caption: Simplified ALK Signaling Pathway and TKI Inhibition.

## Conclusion

This comparative guide provides a snapshot of the safety profile of ensartinib in relation to other ALK TKIs based on available clinical trial data. Ensartinib demonstrates a manageable safety profile, with rash and elevated liver enzymes being the most common treatment-related adverse events.<sup>[1]</sup> Direct cross-trial comparisons should be interpreted with caution due to differences in study populations, trial designs, and reporting of adverse events. This compilation of data serves as a valuable resource for researchers and clinicians in understanding the relative safety of available ALK inhibitors.

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